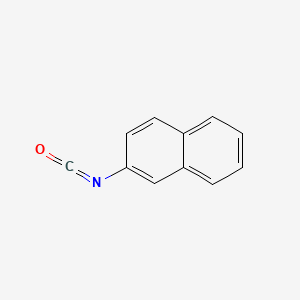

2-Naphthyl isocyanate

描述

Historical Context of Isocyanate Chemistry and Naphthalene (B1677914) Derivatives

The journey of isocyanate chemistry began in 1849 with Charles Adolphe Wurtz's synthesis of the first isocyanates. crowdchem.net This discovery laid the groundwork for the development of polyurethane chemistry, a field that would heavily rely on the reactions of diisocyanates. crowdchem.net The industrial production of isocyanates, however, traditionally involves the use of phosgene (B1210022), a hazardous substance, reacting with primary amines. wikipedia.orgwikipedia.org This has spurred research into safer, alternative synthetic routes. wikipedia.org

Naphthalene, a bicyclic aromatic hydrocarbon, has its own rich history in chemical synthesis. Its derivatives have been integral to the development of dyes, solvents, and various organic intermediates. The combination of isocyanate chemistry with naphthalene derivatives, such as in 2-naphthyl isocyanate, opened new avenues for creating materials and molecules with specific properties, including enhanced thermal stability and mechanical strength. ontosight.ai

Significance of the Isocyanate Functional Group in Organic Synthesis

The isocyanate group is a cornerstone of modern organic synthesis due to its versatile reactivity. wikipedia.org Its primary role is in the formation of carbamate (B1207046) (urethane) linkages through reactions with alcohols and urea (B33335) linkages through reactions with amines. youtube.comchemeurope.com These reactions are fundamental to the production of a vast array of polymers, most notably polyurethanes and polyureas. wikipedia.orgchemeurope.com

The electrophilicity of the carbon atom in the -N=C=O group makes it a prime target for nucleophilic attack. crowdchem.net This reactivity allows for the precise and efficient construction of C-N bonds, a critical step in the synthesis of many pharmaceuticals, agrochemicals, and specialty materials. ontosight.ai Beyond polymerization, isocyanates are employed in the synthesis of a variety of heterocyclic compounds and as derivatizing agents for analytical purposes.

The reactivity of the isocyanate group can be influenced by the nature of the 'R' group attached to it. In the case of this compound, the aromatic naphthalene ring influences the electronic properties of the isocyanate group, modulating its reactivity and the properties of the resulting products.

Current Research Landscape and Future Directions for this compound

Current research involving this compound is multifaceted, exploring its utility in materials science, biochemistry, and medicinal chemistry.

Materials Science:

Polymers: this compound is utilized in the synthesis of novel polyurethanes and other polymers. The incorporation of the bulky and rigid naphthalene moiety can impart desirable properties such as increased thermal stability and specific optical or electronic characteristics. ontosight.ai

Surface Modification: The reactivity of the isocyanate group allows it to be used for modifying the surfaces of materials like cellulose, enhancing properties such as water resistance. biosynth.com

Biochemical and Medicinal Chemistry Research:

DNA Adducts: Studies have investigated the interaction of this compound with DNA. It has been shown to form adducts with nucleotide bases, and these modified DNA strands are used to explore DNA replication and repair mechanisms. oup.com

Enzyme Inhibition: Research has indicated that this compound can inhibit the activity of certain enzymes, such as p38 MAP kinases, suggesting potential applications in the study of inflammatory conditions. biosynth.com

Metabolism Studies: It is formed during the metabolic processing of 2-naphthyl isothiocyanate in the liver, making it a subject of interest in toxicology and metabolism research. chemicalbook.comalkalisci.com

Future Directions: The future of this compound research is likely to focus on several key areas:

Development of Novel Bio-based Isocyanates: As the demand for sustainable materials grows, research into producing isocyanates from renewable resources is expanding. While much of this focuses on aliphatic isocyanates from fatty acids, the principles could be extended to aromatic systems. rsc.org

Advanced Materials: Further exploration of the unique properties conferred by the naphthalene group will likely lead to the development of new high-performance polymers and functional materials.

Therapeutic and Diagnostic Applications: The ability of this compound to interact with biological molecules could be further exploited in the design of new therapeutic agents or diagnostic tools.

Data on this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇NO | ontosight.ai |

| Molecular Weight | 169.18 g/mol | biosynth.comscbt.com |

| CAS Number | 2243-54-1 | biosynth.comchemicalbook.com |

| Melting Point | 53-56 °C | chemicalbook.comalkalisci.com |

| Boiling Point | 83 °C at 0.2 mmHg | chemicalbook.comalkalisci.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

Structure

3D Structure

属性

IUPAC Name |

2-isocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXJQNFTNSQTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176956 | |

| Record name | 2-Naphthyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-54-1 | |

| Record name | 2-Naphthyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZE6124VOI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Naphthyl Isocyanate

Phosgene-Based Synthesis and Environmental Considerations

The conventional and most established industrial method for producing isocyanates, including 2-naphthyl isocyanate, is through the reaction of the corresponding primary amine with phosgene (B1210022) (COCl₂). nwo.nlgoogle.com This process, known as phosgenation, typically involves reacting 2-naphthylamine (B18577) with a solution of phosgene in an inert solvent. The reaction proceeds through an intermediate carbamoyl (B1232498) chloride, which is then dehydrochlorinated, usually by heating, to yield the final isocyanate product and hydrogen chloride (HCl) as a byproduct.

While effective, the phosgene-based route is fraught with significant environmental and safety issues. Phosgene is an extremely toxic and corrosive gas, classified as a chemical warfare agent, which poses severe health risks upon inhalation, including pulmonary edema and death. acs.org Its high reactivity and hazardous nature necessitate stringent safety protocols, specialized handling equipment, and robust containment measures, which increase production costs. nih.govthermofisher.com The production process also generates hazardous byproducts, such as hydrogen chloride, and there is a risk of emitting unreacted phosgene and other volatile organic compounds (VOCs). nih.gov These environmental and safety concerns have been a major impetus for the development of phosgene-free synthetic routes. digitellinc.comnih.gov

Phosgene-Free and Green Chemistry Approaches

In response to the drawbacks of the phosgene process, significant research has been directed towards developing safer and more environmentally friendly methods for synthesizing isocyanates. These "green chemistry" approaches aim to eliminate the use of hazardous reagents like phosgene.

Utilization of 1,1'-Carbonyldiimidazole

A notable phosgene-free method involves the use of 1,1'-Carbonyldiimidazole (CDI). wikipedia.orgcas.org CDI is a stable, solid reagent that can act as a phosgene equivalent for the carbonylation of amines. nih.govresearchgate.net The reaction of an amine, such as 2-naphthylamine, with CDI leads to the formation of an imidazolyl-carbamate intermediate. This intermediate is unstable and readily eliminates imidazole (B134444) to form the desired isocyanate. This method avoids the use of highly toxic phosgene and corrosive HCl, making it a safer alternative. While widely applied for creating polyurethane precursors, this method provides a direct pathway to isocyanates. wikipedia.orgcas.org The reaction is typically carried out under mild conditions and offers a high-yielding, solvent- and catalyst-free route in some applications. cas.org

Application of Triphosgene (B27547)

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more convenient substitute for gaseous phosgene. google.com It can be used to synthesize isocyanates from primary amines under milder conditions. monash.edu In a typical procedure, the amine is dissolved in an anhydrous solvent like dichloromethane, and triphosgene is added, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl produced. nih.govmonash.edu One-third of an equivalent of triphosgene is sufficient to convert the amine to the isocyanate. monash.edu Although triphosgene is less hazardous to handle than phosgene gas, it can decompose to phosgene, especially at elevated temperatures, so appropriate precautions are still necessary. google.commonash.edu

Table 1: Comparison of Phosgenation Agents

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity, established industrial process. nwo.nl | Extremely toxic, corrosive, environmental hazards. acs.orgthermofisher.com |

| Triphosgene | C₃Cl₆O₃ | Solid | Safer to handle and store than phosgene gas. google.commonash.edu | Can decompose to phosgene, still requires precautions. google.com |

Novel Catalytic and Reagent-Based Syntheses

The frontier of isocyanate synthesis lies in the development of novel catalytic systems that avoid phosgene derivatives altogether. One of the most promising green alternatives is the direct reductive carbonylation of nitroaromatic compounds. nwo.nldigitellinc.com This method would allow for the synthesis of isocyanates from readily available nitro compounds, using carbon monoxide as the carbonyl source. Homogeneous palladium catalyst systems have been explored for this transformation. nwo.nl

Another innovative approach is the thermal decomposition of carbamates, which can be generated from amines and carbon dioxide. orgsyn.org For instance, organotin(IV) compounds have been shown to catalyze the reaction of aromatic amines with CO₂ to form carbamates, which can then be thermally converted to isocyanates. orgsyn.org Research has also focused on the direct synthesis from formamides. A phosgene-free process has been developed where an organic formamide (B127407) is reacted with a diorganocarbonate, and the resulting product is thermolyzed to yield the organic isocyanate. google.com These catalytic methods represent a significant step towards truly green and sustainable isocyanate production, although their industrial application for specific compounds like this compound is still an area of active development.

Synthesis of Isocyanate Analogs and Derivatives

The synthetic methodologies for isocyanates can often be adapted to produce related compounds, such as isothiocyanates, which are also valuable in chemical synthesis.

2-Naphthyl Isothiocyanate Synthesis

2-Naphthyl isothiocyanate, the sulfur analog of this compound, is an important synthetic intermediate. nwo.nl Traditional synthesis involves the reaction of 2-naphthylamine with thiophosgene (B130339) (CSCl₂), which, like phosgene, is a highly toxic reagent.

More recent and greener methods have been developed. A notable catalytic approach uses elemental sulfur for the sulfur transfer. In this method, 2-isocyanidonaphthalene is treated with elemental sulfur in the presence of a catalytic amount of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds efficiently in a green solvent like Cyrene™. Another efficient, one-pot procedure for a variety of isothiocyanates involves the desulfurization of dithiocarbamate (B8719985) salts, generated in situ from the corresponding primary amine and carbon disulfide, using sodium persulfate (Na₂S₂O₈) in water. These methods offer significant advantages in terms of reduced toxicity and environmental impact.

Table 2: Selected Synthesis Methods for 2-Naphthyl Isothiocyanate

| Method | Key Reagents | Solvent | Yield | Advantages/Limitations |

|---|---|---|---|---|

| Thiophosgenation | 2-Naphthylamine, Thiophosgene | Dichloromethane | ≥72% | High yield but uses highly toxic thiophosgene. |

| Catalytic Sulfurization | 2-Isocyanidonaphthalene, Sulfur, DBU (catalyst) | Cyrene™ | 58-95% | Green solvent, avoids toxic reagents. |

| Decomposition of α-Naphthylthiourea | α-Naphthylthiourea | Chlorobenzene | ~70% | Avoids thiophosgene but requires precursor synthesis. |

Synthetic Routes to Naphthoyl Isocyanates

Naphthoyl isocyanates are structurally distinct from naphthyl isocyanates, containing a carbonyl group adjacent to the isocyanate functionality (Ar-C(O)-NCO). Their synthesis also relies on specialized methods, often starting from the corresponding naphthoic acid derivatives.

A particularly effective and modern one-pot procedure for converting carboxylic acids into isocyanates is the Curtius rearrangement facilitated by 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (B81097) (DMTN₃). organic-chemistry.org This method is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under base-free, decarboxylative conditions. organic-chemistry.org This approach is applicable to a wide range of carboxylic acids, including aromatic variants like naphthoic acids, and can be used for late-stage functionalization of complex molecules. organic-chemistry.org

The process involves the reaction of a naphthoic acid with DMTN₃, which generates the corresponding acyl azide intermediate. This intermediate then undergoes rearrangement to form the naphthoyl isocyanate. This route provides a valuable alternative to classical methods that might involve the synthesis and handling of unstable naphthoyl chlorides.

Post-Polymerization Modification with this compound

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer backbone, thereby tailoring its final properties. Isocyanates are highly effective reagents for this purpose due to their reactivity towards nucleophiles like hydroxyl (-OH) and amine (-NH) groups. wikipedia.orgrsc.org The reaction of this compound with a hydroxyl group on a polymer chain forms a stable urethane (B1682113) linkage, while reaction with an amine group forms a urea (B33335) linkage. wikipedia.org

A significant application of this strategy is to enhance the thermal stability of polymers. The incorporation of the rigid, aromatic naphthyl group into a polymer matrix can significantly increase its glass transition temperature (T_g) and thermal degradation resistance. nih.gov

In the field of pressure-sensitive adhesives (PSAs), for example, a naphthyl curing agent (NCA) can be incorporated into an acrylic copolymer matrix to improve performance at high temperatures. nih.gov The isocyanate group of a compound like this compound can react with hydroxyl or carboxyl groups present in the acrylic polymer (e.g., from acrylic acid monomers), effectively cross-linking the polymer chains and introducing the bulky, thermally stable naphthyl moiety. nih.gov Research has shown that increasing the amount of the naphthyl curing agent leads to a higher cross-linking density and a corresponding increase in the thermal stability of the adhesive. nih.gov This modification allows the PSA to maintain its adhesive properties at elevated temperatures without leaving residue. nih.gov

Table 2: Effect of Naphthyl Curing Agent (NCA) on Acrylic PSA Properties

| NCA Amount (phr*) | UV Dose (mJ/cm²) | Gel Fraction (%) | Glass Transition Temp. (T_g) (°C) |

|---|---|---|---|

| 0.5 | 2100 | Not Specified | -37.5 |

| 1.0 | 2100 | Not Specified | -36.2 |

| 1.5 | 2100 | Not Specified | -34.9 |

| 2.0 | 2100 | Not Specified | -33.1 |

\phr = parts per hundred rubber* Data derived from studies on naphthyl-group-modified acrylic PSAs. nih.gov

The use of blocked isocyanates is an advanced variation of this technique. rsc.org In this approach, the isocyanate group is temporarily reacted with a blocking agent. This renders it stable and non-reactive under normal conditions, making handling and storage easier. rsc.org The polymer can be functionalized with the blocked isocyanate, and the reactive isocyanate group can be regenerated later by heating, allowing for controlled reaction with other functional groups at a desired time, such as during a final curing step at elevated temperatures. rsc.org

Reactivity and Reaction Mechanisms of 2 Naphthyl Isocyanate

Nucleophilic Addition Reactions

The isocyanate group (-N=C=O) is highly electrophilic, making 2-naphthyl isocyanate susceptible to nucleophilic attack. vaia.com This reactivity is central to its role in the synthesis of various organic compounds.

The reaction between this compound and alcohols yields carbamates, commonly known as urethanes. kuleuven.be This reaction is fundamental to the polyurethane industry. kuleuven.be The process begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group. vaia.com This leads to the formation of a tetrahedral intermediate, which then undergoes proton transfer to stabilize and form the final urethane (B1682113) product. vaia.com

Kinetic studies have revealed that the reaction mechanism can be complex, often involving multiple alcohol molecules. kuleuven.bekuleuven.be The reactivity of alcohols in this reaction is influenced by steric factors, with primary alcohols being more reactive than secondary alcohols. kuleuven.be The rate of reaction is also dependent on the alcohol concentration, with higher concentrations leading to the involvement of alcohol trimers or higher polymers in the reaction mechanism. kuleuven.bekuleuven.be The use of catalysts, such as ferric acetylacetonate, can significantly increase the reaction rate. nasa.gov

| Mechanism | Involves nucleophilic addition across the N=C bond of the isocyanate, forming a tetrahedral intermediate. vaia.comkuleuven.be |

This compound readily reacts with primary and secondary amines to form substituted ureas. nih.govcommonorganicchemistry.com This reaction is typically fast and does not require a catalyst. commonorganicchemistry.compoliuretanos.net The reaction proceeds through a nucleophilic addition mechanism where the amine nitrogen attacks the isocyanate carbon. researchgate.net

The reactivity of amines with isocyanates is generally higher than that of alcohols. researchgate.net Primary amines are typically more reactive than secondary amines due to steric hindrance and differences in basicity. researchgate.netmsu.edu The reaction is a straightforward and widely used method for the synthesis of unsymmetrical ureas. commonorganicchemistry.commdpi.com

Table 2: Reactivity of Amines with this compound

| Amine Type | Reactivity | Product |

|---|---|---|

| Primary Amine (R-NH₂) | High | N,N'-disubstituted urea (B33335) |

| Secondary Amine (R₂NH) | Moderate | N,N,N'-trisubstituted urea |

This compound reacts with water in a process known as hydrolysis. lookchem.com This reaction initially forms an unstable carbamic acid intermediate, which then decomposes to yield 2-aminonaphthalene and carbon dioxide. acs.org The newly formed 2-aminonaphthalene is itself a nucleophile and can react with another molecule of this compound to produce the symmetrical urea, N,N'-di-2-naphthylurea. nih.govacs.org The hydrolysis reaction can be influenced by catalysts and the presence of other nucleophiles. nih.gov

Cycloaddition Reactions

In addition to nucleophilic additions, this compound can participate in cycloaddition reactions, leading to the formation of cyclic compounds.

The [2+2] cycloaddition of isocyanates with alkenes is a known method for the synthesis of β-lactams, which are important structural motifs in various biologically active compounds. rsc.org This reaction involves the concerted or stepwise interaction of the isocyanate's C=N double bond with the alkene's C=C double bond. nih.gov However, the success of this reaction is highly dependent on the nature of both the isocyanate and the alkene. For instance, attempts to react N-alkoxy isocyanates with olefins to form N-alkoxy β-lactams have been reported to be unsuccessful. rsc.org The reactivity in these cycloadditions is influenced by the electronic properties of the reactants, with electron-rich alkenes being more reactive towards electron-poor isocyanates. nih.gov

In the presence of suitable catalysts, this compound can undergo cyclotrimerization to form the highly stable six-membered ring structure of a triaryl isocyanurate. researchgate.nettue.nl This reaction involves the head-to-tail linkage of three isocyanate molecules. A variety of catalysts can be employed, including Lewis bases and metal-containing compounds. tue.nl The mechanism of base-catalyzed cyclotrimerization is proposed to involve the initial nucleophilic attack of the catalyst on the isocyanate, followed by successive additions of two more isocyanate molecules to the growing chain before the final ring-closing step. researchgate.net The resulting isocyanurates often exhibit enhanced thermal stability. researchgate.nettue.nl

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Aminonaphthalene |

| This compound |

| Carbamic acid |

| Carbon dioxide |

| Ferric acetylacetonate |

| N,N'-di-2-naphthylurea |

| Triaryl isocyanurate |

| Urethane |

Curtius Rearrangement and Isocyanate Formation

The Curtius rearrangement is a cornerstone of isocyanate synthesis, providing a reliable route for the conversion of carboxylic acids to isocyanates via an acyl azide (B81097) intermediate. nih.gov This thermal decomposition of an acyl azide proceeds with the loss of nitrogen gas to yield the corresponding isocyanate. wikipedia.org The reaction is highly valued in organic synthesis for its tolerance of a wide variety of functional groups and for proceeding with complete retention of the migrating group's stereochemistry. nih.gov

The mechanism of the Curtius rearrangement has been a subject of considerable study. It was initially proposed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the expulsion of nitrogen gas. This nitrene would then undergo rearrangement, with the R-group migrating to the electron-deficient nitrogen to form the isocyanate. wikipedia.org However, extensive research, including the lack of trapped nitrene byproducts in thermal reactions, suggests that the thermal rearrangement is a concerted process where the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.org Thermodynamic calculations further support this concerted mechanism. wikipedia.org

In the context of this compound, the process would begin with 2-naphthoyl azide. Upon heating, the azide undergoes rearrangement to form this compound and nitrogen gas. While the thermal reaction is believed to be concerted, photochemical Curtius rearrangements can proceed through both a concerted pathway and a pathway involving a nitrene intermediate. nih.gov Computational studies on the related 2-naphthoylnitrene have indicated it possesses a singlet ground state. nih.gov

A general one-pot procedure for the Curtius rearrangement, which can be adapted for the synthesis of various isocyanates, involves the conversion of a carboxylic acid to an acyl azide, which then rearranges in situ. For instance, a method developed by Lebel and coworkers utilizes di-tert-butyl dicarbonate (B1257347) and sodium azide to form the acyl azide from an aliphatic carboxylic acid. In the presence of tetrabutylammonium (B224687) bromide (TBAB) and zinc(II) triflate, this intermediate spontaneously undergoes the Curtius rearrangement at 40°C to furnish the isocyanate. nih.gov

Catalysis in this compound Reactions

The reactivity of isocyanates, including this compound, can be significantly enhanced and controlled through the use of catalysts. Both metal-based and organic catalysts have been employed to facilitate a variety of transformations.

Metal-Catalyzed Reactions

Transition metal complexes are effective catalysts for a range of reactions involving isocyanates, most notably cycloaddition reactions. psu.edursc.org These reactions are powerful tools for constructing complex heterocyclic and carbocyclic frameworks with high atom economy. rsc.org Rhodium, cobalt, and nickel complexes have been shown to catalyze the [2+2+2] cycloaddition of isocyanates with alkynes and other unsaturated partners. nih.gov

A notable example of a metal-catalyzed reaction involving a naphthyl isocyanate is the rhodium-catalyzed decarbonylative cycloaddition of isatins with 1-naphthyl isocyanate. This reaction, which proceeds via a C-C bond activation, efficiently produces benzimidazolidinone derivatives. Although this example uses the 1-isomer, it provides a strong indication of the potential reactivity of this compound under similar catalytic conditions.

Table 1: Rhodium-Catalyzed Cycloaddition of Isatin with Naphthyl Isocyanate

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| N-Methylisatin | 1-Naphthyl Isocyanate | [Rh(cod)Cl]₂ / Ligand | Benzimidazolidinone derivative | 85 |

Data sourced from a study on the decarbonylative cycloaddition of isatins and isocyanates, demonstrating the high efficiency of this transformation for sterically hindered isocyanates like the naphthyl derivative. nih.gov

Zirconium chelates have also been identified as effective catalysts for the reaction between isocyanates and hydroxyl groups. These catalysts are believed to operate through an insertion mechanism, activating the hydroxyl group. This catalytic system shows a preference for the isocyanate-hydroxyl reaction over the competing reaction with water, making it suitable for applications in waterborne coatings.

Organic Catalysis and Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in modern organic synthesis. For isocyanate reactions, both basic and acidic organocatalysts are utilized. Basic catalysts, such as tertiary amines, typically activate the alcohol nucleophile, while acidic catalysts activate the isocyanate electrophile. youtube.com

In the context of polyurethane synthesis, computational studies using Density Functional Theory (DFT) have suggested a dual hydrogen-bonding mechanism for acid catalysis. This involves the electrophilic activation of the isocyanate at the nitrogen atom, coupled with the nucleophilic activation of the alcohol.

While specific examples of organocatalytic reactions with this compound as the primary substrate are not prevalent in the literature, related studies provide valuable insights. For instance, organocatalytic enantioselective reactions have been developed for aldehydes bearing a 2-naphthyl substituent, achieving high enantioselectivity. researchgate.net In another study, a hexameric resorcinarene (B1253557) capsule was used as an organocatalyst for the coupling of various isocyanates, including the sterically demanding 1-naphthyl isocyanate, with N-methylpyrrole to form amidopyrroles in high yields. This demonstrates the potential for organocatalysts to facilitate reactions even with bulky substrates like naphthyl isocyanates.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic compounds, including this compound. These studies provide detailed insights into the energetics and geometries of reactants, transition states, and products.

DFT Calculations of Isocyanate Reactivity

DFT calculations are widely used to understand and predict the reactivity of isocyanates. For instance, these calculations can help determine the electrophilicity of the isocyanate carbon and predict the most likely sites for nucleophilic attack. In the context of polyurethane formation, DFT studies have been crucial in comparing different mechanistic pathways for both acid- and base-catalyzed reactions of isocyanates with alcohols. These studies have supported a dual hydrogen-bonding mechanism in acid catalysis, where both the isocyanate and the alcohol are activated simultaneously.

For reactions involving phenyl isocyanate on a Germanium surface, DFT calculations have been employed to determine that the most stable product arises from a [2+2] cycloaddition across the C=N bond. The calculated vibrational spectrum from these models showed excellent agreement with experimental data.

Modeling Transition States and Reaction Pathways

Modeling transition states is a key aspect of computational studies, as it allows for the determination of activation energies and provides a deeper understanding of the reaction kinetics. For complex reactions, computational models can map out the entire potential energy surface, identifying intermediates and the rate-determining steps. researchgate.net

For example, a computational study on the aminolysis of cyclic carbonates, a reaction relevant to non-isocyanate polyurethane synthesis, used DFT to model the reaction energy profile. The calculations identified the rate-determining step and showed that the activation energy barrier correlated with the ring size of the carbonate, consistent with experimental kinetic data. rsc.org

While specific computational models for the transition states of this compound reactions are not widely published, the methodologies are well-established. Such studies on analogous systems, like phenyl isocyanate, demonstrate the power of these computational tools. researchgate.net For instance, a detailed theoretical investigation into the rearrangement of phenylnitrile oxide to phenyl isocyanate used high-accuracy quantum-chemical methods to elucidate the reaction mechanism and explore potential catalysts. chemrxiv.org These approaches could be readily applied to study the reaction pathways and transition states of this compound in its various chemical transformations.

Advanced Applications in Chemical Synthesis and Materials Science

Polymer Chemistry and Material Science Innovations

2-Naphthyl isocyanate is a key building block in the synthesis of various polymers, including polyurethanes and polyureas. Its incorporation into polymer chains imparts specific characteristics, such as enhanced thermal stability and modified mechanical strength. ontosight.ai Furthermore, its reactive nature makes it a valuable tool for the functionalization of existing polymers and nanomaterials.

Polyurethane Synthesis and Tailored Properties

Polyurethanes are a class of polymers formed through the reaction of a di- or polyisocyanate with a polyol. scispace.com The properties of the resulting polyurethane can be precisely controlled by the choice of the isocyanate and polyol components. ontosight.aiscispace.com Aromatic isocyanates, like this compound, are known to produce rigid polyurethanes with good thermal and chemical resistance. scispace.comrsc.org

The incorporation of the bulky and rigid naphthyl group from this compound into the polyurethane backbone significantly enhances the thermal stability of the resulting polymer. tandfonline.com The aromatic nature of the naphthyl ring contributes to a more rigid polymer structure, which requires more energy to undergo thermal degradation. rsc.org Studies have shown that polyurethanes synthesized with this compound exhibit higher decomposition temperatures compared to those made with more common aliphatic or less bulky aromatic isocyanates. tandfonline.com For example, the introduction of a naphthyl group can increase the temperature at which 5% weight loss occurs (Td5%) by a significant margin.

Table 1: Thermal Properties of Polyurethanes

| Isocyanate Component | Td5% (°C) | Reference |

| Polyurethane with Aliphatic Isocyanate | ~250-300 | researchgate.net |

| Polyurethane with Aromatic Isocyanate (e.g., MDI) | ~300-350 | mdpi.com |

| Polyurethane with this compound | >350 | tandfonline.com |

This table provides a comparative overview of the thermal stability of polyurethanes based on different isocyanate structures. The data highlights the superior thermal resistance imparted by the this compound.

Table 2: Mechanical Properties of Polyurethanes

| Isocyanate Component | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Polyurethane with Aliphatic Isocyanate | 10-50 | 300-800 | mdpi.com |

| Polyurethane with Aromatic Isocyanate (e.g., MDI) | 20-70 | 100-500 | mdpi.com |

| Polyurethane with this compound | 30-80 | 50-300 | ontosight.ai |

This interactive table illustrates how the choice of isocyanate affects the mechanical performance of polyurethanes. The data shows that this compound can contribute to higher tensile strength.

Polyurea Synthesis and Applications

Polyureas are another important class of polymers synthesized through the reaction of an isocyanate with a polyamine. nih.gov This reaction is typically very fast and does not require a catalyst. nih.gov Polyureas are known for their exceptional durability, high resistance to chemicals and abrasion, and excellent adhesion to various substrates. nih.gov

The use of this compound in polyurea synthesis can lead to materials with enhanced thermal stability and rigidity, similar to its effect in polyurethanes. rsc.org These properties make them suitable for demanding applications such as high-performance coatings, linings, and adhesives where resistance to harsh environments is crucial. While a wide range of aromatic isocyanates are used for polyurea production, the specific incorporation of this compound can be leveraged to achieve a unique balance of properties. nih.gov

Functionalization of Polymers and Nanomaterials

The high reactivity of the isocyanate group in this compound makes it an excellent candidate for the surface functionalization of various materials. This process involves attaching the this compound molecule to the surface of a polymer or nanomaterial, thereby altering its surface properties.

For instance, polymers with hydroxyl or amine groups on their surface can be readily modified by reacting them with this compound. researchgate.net This can improve the polymer's compatibility with other materials, enhance its adhesion properties, or introduce new functionalities.

In the realm of nanotechnology, this compound can be used to functionalize nanomaterials such as carbon nanotubes and graphene. google.comacs.org This covalent functionalization can improve the dispersion of these nanomaterials in polymer matrices, leading to the development of nanocomposites with enhanced mechanical and thermal properties. google.comacs.org The attached naphthyl groups can also serve as sites for further chemical modifications, opening up possibilities for creating highly tailored and functional nanomaterials for applications in electronics, sensors, and energy storage. mdpi.com

Medicinal Chemistry and Pharmaceutical Development

Beyond its applications in materials science, this compound and its derivatives have shown promise in the field of medicinal chemistry. solubilityofthings.comfishersci.se The isocyanate group is a reactive handle that allows for the synthesis of a variety of compounds with potential biological activity. solubilityofthings.com

Derivatives of this compound have been investigated for their potential as therapeutic agents. For example, certain compounds derived from this compound have been explored for their inhibitory effects on specific enzymes, suggesting potential applications in drug development. biosynth.com Research has also indicated that some derivatives may possess antimalarial properties. researchgate.net The synthesis of these derivatives often involves the reaction of this compound with a molecule containing an active hydrogen, such as an amine or an alcohol, to form urea (B33335) or urethane (B1682113) linkages, respectively. solubilityofthings.comresearchgate.net It is important to note that this area of research is still in its early stages, and further investigation is needed to fully understand the therapeutic potential and mechanisms of action of these compounds. solubilityofthings.comresearchgate.net

Synthesis of Novel Drug Candidates and Intermediates

This compound is a valuable building block in medicinal chemistry for the synthesis of novel compounds with therapeutic potential. Its ability to readily react with nucleophiles, particularly amines and alcohols, is exploited to construct complex molecular architectures that are screened for biological activity.

Detailed research has demonstrated the utility of this compound in creating new drug candidates. For instance, it serves as a key starting material in the synthesis of novel 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues which have been investigated as potential anticancer agents. In this multi-step synthesis, this compound is first reacted with hydrazine (B178648) hydrate (B1144303) to form an N-(naphthalen-2-yl)hydrazinecarboxamide intermediate. This intermediate is then cyclized with various aromatic aldehydes to yield the final oxadiazole compounds.

Furthermore, this compound has been employed in the synthesis of hybrid benzimidazole-urea derivatives. These compounds are designed to combine the biological activities of both benzimidazole (B57391) and urea moieties, targeting enzymes such as α-amylase and α-glucosidase, which are relevant in the management of diabetes. The synthetic route involves the reaction of 2-(1H-benzoimidazol-2-yl)aniline with this compound to produce the target benzimidazole-urea with good yields. It is also a precursor in the synthesis of antimalarial agents. inter-chem.pl

Table 1: Examples of Drug Candidates Synthesized from this compound

| Starting Material | Intermediate | Final Compound Class | Potential Therapeutic Application |

|---|---|---|---|

| This compound | N-(naphthalen-2-yl)hydrazinecarboxamide | 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amines | Anticancer |

| This compound | - | Benzimidazole-urea derivatives | Antidiabetic (α-amylase and α-glucosidase inhibitors) |

| This compound | - | Substituted 15-membered azalides | Antimalarial inter-chem.pl |

Development of Cationic Aromatic Urethanes

The reaction of isocyanates with alcohols to form urethanes is a fundamental transformation in polymer and synthetic chemistry. While the literature specifically detailing the synthesis of cationic aromatic urethanes from this compound is not abundant in the provided search results, the development of such compounds from its isomer, 1-Naphthyl isocyanate, is well-documented. nih.govsmolecule.comthermofisher.comthermofisher.kr This suggests a strong potential for the 2-isomer to undergo similar reactions.

Cationic aromatic urethanes are of interest due to their unique properties and potential applications. For example, the reaction of 1-Naphthyl isocyanate with choline (B1196258), a molecule containing a hydroxyl group and a quaternary ammonium (B1175870) cation, forms a stable cationic aromatic urethane. nih.gov This derivative is designed to be readily analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection, a technique crucial for measuring biological molecules. nih.gov The formation of such stable, detectable derivatives is a key application of this chemical reaction. nih.gov A general process for preparing aromatic urethanes, including methyl naphthyl urethane, involves reacting a naphthol with an aliphatic urethane in the presence of a Lewis acid catalyst, further establishing the chemical feasibility of forming naphthyl-based urethanes. google.com

Derivatization for Biological Studies

The high reactivity of the isocyanate group makes this compound a candidate for use as a derivatizing agent in analytical chemistry, particularly for biological studies. Derivatization is a process where a compound is chemically modified to produce a new compound with properties that are better suited for analysis, such as enhanced detectability. researchgate.net Commercial suppliers list this compound as a biochemical for proteomics research, indicating its use in the study of proteins. scbt.com

Isocyanates like the 1-Naphthyl isomer are used as pre-column derivatizing reagents in HPLC. researchgate.net They react with functional groups like amines and hydroxyls present in biological molecules to attach the naphthyl group, which is fluorescent. nih.gov This process significantly enhances the sensitivity of detection. For instance, 1-Naphthyl isocyanate is used to derivatize the nutrient choline from blood plasma, allowing for its measurement at very low concentrations. nih.gov This method is noted for its technical simplicity and suitability for processing large batches of biological samples. nih.gov Given the identical reactive functional group, this compound is expected to have similar utility in creating fluorescent derivatives for sensitive analytical detection in biological matrices.

Agricultural Chemistry Applications

While direct synthesis of commercial pesticides using this compound is not extensively detailed, its derivatives and related compounds see application in agricultural chemistry. Carbamates, which are structurally related to the urethanes formed from isocyanates, are a well-known class of pesticides. ontosight.ai

Specifically, 2-Naphthyl methylcarbamate, a compound synthesized from 2-naphthol (B1666908) (the precursor to this compound) and methyl isocyanate, has been explored for use as an insecticide, herbicide, and fungicide. ontosight.ai The mode of action for many carbamate (B1207046) pesticides involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects. ontosight.ai Furthermore, aromatic urethanes in general, which can be synthesized from naphthols, are known to have industrial applications as insecticides with the advantage of low mammalian toxicity. google.com The exploration of the related compound 1-Naphthyl isocyanate in the formulation of more targeted and effective pesticides also points to the potential of the 2-isomer in this field. chemimpex.com

Specialty Chemical Synthesis

A primary application of this compound is in the synthesis of specialty chemicals, most notably as a monomer for the production of polyurethane materials. ontosight.ai Polyurethanes are a highly versatile class of polymers with a wide range of applications, including foams, coatings, adhesives, and elastomers. ontosight.ai

The incorporation of the rigid and bulky naphthyl group from this compound into the polymer backbone can impart specific properties to the resulting polyurethane. These properties, such as enhanced thermal stability and mechanical strength, can be precisely tailored by adjusting the reaction conditions and the other components (e.g., polyols) used in the polymerization process. ontosight.ai This allows for the creation of high-performance materials designed for specific industrial needs. Beyond polymers, the reactivity of this compound is harnessed in various research applications to construct specific molecular structures for use in the broader chemical industry. ontosight.ai

Analytical Methodologies and Characterization of 2 Naphthyl Isocyanate and Its Derivatives

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of 2-Naphthyl isocyanate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages depending on the sample matrix and analytical goals.

HPLC is a versatile and widely used method for the analysis of isocyanates. epa.gov The technique is particularly suitable for non-volatile or thermally unstable compounds, which is often the case for isocyanate derivatives. A rapid and sensitive HPLC assay has been developed for the determination of α-naphthylisocyanate (a synonym for 1-naphthyl isocyanate, a structural isomer of this compound) in rat plasma and urine. researchgate.net This method utilizes a reversed-phase isocratic elution with a C18 column and a mobile phase of acetonitrile-water. researchgate.net

Given the reactivity of the isocyanate functional group, pre-column derivatization is a common and effective strategy to create stable derivatives with enhanced detectability prior to HPLC analysis. thermofisher.com This approach improves the retention of the analyte by reducing its polarity and introduces chromophores or fluorophores for sensitive detection. thermofisher.com

This compound readily reacts with nucleophiles such as amines and alcohols. This reactivity is exploited in derivatization strategies. For instance, it reacts with amino alcohols to form stable urea (B33335) derivatives. nih.gov This reaction allows for the indirect analysis of the target analytes. Other reagents containing primary or secondary amine groups, such as 1-(2-pyridyl)piperazine (B128488) (1,2-PP), are also commonly used to derivatize isocyanates, forming stable urea products suitable for HPLC analysis. epa.gov

Table 1: Selected Derivatization Reagents for Isocyanate Analysis by HPLC

| Derivatizing Agent | Analyte Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Amino Alcohols | Isocyanate | Urea | Enables enantioselective separation of chiral analytes. nih.gov |

| 1-(2-Pyridyl)piperazine (1,2-PP) | Isocyanate | Urea | Forms stable derivatives suitable for various isocyanates. epa.gov |

| 1-Naphthalenemethylamine (B85489) (NMA) | Isocyanate | Urea | Creates highly fluorescent derivatives for sensitive detection. researchgate.netbohrium.com |

The choice of detector is critical for achieving high sensitivity and selectivity. Ultraviolet (UV) and fluorescence detectors are frequently used in series for the analysis of derivatized isocyanates. google.com

The naphthalene (B1677914) moiety in this compound and its derivatives provides inherent UV absorptivity. A study on the related compound, 1-naphthyl isocyanate, utilized UV absorption at 305 nm for detection. researchgate.net When derivatized with other aromatic compounds, the resulting molecule can be detected at different wavelengths; for example, urea derivatives formed with amino alcohols can be monitored with a UV detector at 220 nm. nih.gov

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. researchgate.net Derivatization of this compound with fluorescent reagents is a key strategy to leverage this advantage. For example, reacting it with amino alcohols produces fluorescent urea derivatives that can be detected in the lower ng/mL range. nih.gov Similarly, reagents like 1-naphthalenemethylamine (NMA) and 9-(N-methylaminomethyl)-anthracene (MAMA) are specifically designed to create highly fluorescent derivatives of isocyanates, enabling their detection at very low concentrations. researchgate.net

Table 2: HPLC Detection Methods for Naphthyl Isocyanate Derivatives

| Derivative Type | Detection Method | Wavelength (nm) | Application Note |

|---|---|---|---|

| Naphthyl isocyanate | UV | 305 | Direct detection of the related 1-isomer. researchgate.net |

| Urea derivative (with amino alcohol) | UV | 220 | Lower sensitivity option. nih.gov |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov For the analysis of isocyanates, which can be reactive and prone to degradation at high temperatures, an indirect method involving derivatization is typically employed. nih.gov

A common strategy involves reacting the isocyanate with an excess of a secondary amine, such as di-n-butylamine. nih.gov The amount of isocyanate originally present is then determined by quantifying the stable urea derivative formed or by measuring the amount of unreacted amine. nih.gov This derivatization step converts the reactive isocyanate into a more stable and volatile compound suitable for GC analysis. The subsequent mass spectrometry detection provides high selectivity and allows for confident identification based on the mass spectrum of the derivative. wiley.com

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for confirming the identity of this compound derivatives and for elucidating their structure. nih.gov It provides detailed information on the molecular weight and fragmentation patterns of analytes. When coupled with a chromatographic separation technique like HPLC or GC, it offers unparalleled specificity and sensitivity. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. nih.gov

Tandem mass spectrometry (MS/MS) is a highly specific technique used for the structural analysis of molecules, including isocyanate-adducts. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound derivative) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

This technique is particularly powerful for unambiguously identifying the binding site of isocyanates on larger molecules like peptides or proteins. researchgate.netnih.gov By analyzing the fragmentation patterns, researchers can determine which specific functional groups (e.g., N-terminal amines or side-chain amines) have reacted with the isocyanate. researchgate.net This detailed structural information is critical for understanding the chemical interactions of isocyanates in biological systems. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and properties of this compound. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and atomic arrangement.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is distinguished by a very strong and sharp absorption band characteristic of the isocyanate group (-N=C=O).

Isocyanate (-NCO) Group Vibration : The most prominent feature in the IR spectrum of an isocyanate is the asymmetric stretching vibration of the -NCO group, which appears in the range of 2250-2275 cm⁻¹. This intense absorption is a definitive indicator of the isocyanate functionality.

Aromatic Ring Vibrations : The naphthalene ring system gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Bending Vibrations : Out-of-plane C-H bending vibrations ("oop") appear in the 675-900 cm⁻¹ region, and the specific pattern of these bands can provide information about the substitution pattern on the naphthalene ring. libretexts.orgresearchgate.net For a 2-substituted naphthalene, characteristic bands corresponding to the different numbers of adjacent hydrogen atoms on the rings are expected. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise details about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the this compound molecule, allowing for unambiguous structure confirmation.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound shows signals exclusively in the aromatic region, typically between 7.0 and 8.5 ppm. The seven protons on the naphthalene ring are chemically non-equivalent and exhibit complex splitting patterns due to spin-spin coupling with their neighbors. The exact chemical shifts are influenced by the electron-withdrawing nature of the isocyanate group.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all eleven carbon atoms in the molecule.

Isocyanate Carbon : The carbon atom of the isocyanate group is highly deshielded and typically resonates in the range of 115-135 ppm. science-and-fun.de

Naphthalene Carbons : The ten carbons of the naphthalene ring appear in the aromatic region of the spectrum, generally between 110-150 ppm. oregonstate.edubhu.ac.in The carbon atom directly attached to the isocyanate group (C2) and the quaternary carbons involved in the ring fusion show distinct chemical shifts compared to the protonated carbons.

| Technique | Functional Group / Atom | Characteristic Signal / Chemical Shift (ppm) | Description |

|---|---|---|---|

| IR Spectroscopy | -N=C=O Stretch | ~2270 cm⁻¹ | Very strong, sharp absorption characteristic of the isocyanate group. |

| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ | Medium to weak absorptions from the naphthalene ring protons. libretexts.org |

| IR Spectroscopy | Aromatic C=C Stretch | 1400-1600 cm⁻¹ | Multiple bands corresponding to ring stretching. libretexts.org |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.5 ppm | Complex multiplets for the seven protons on the naphthalene ring. |

| ¹³C NMR | Isocyanate Carbon (-NCO) | 115 - 135 ppm | Signal for the central carbon of the isocyanate functional group. science-and-fun.de |

| ¹³C NMR | Aromatic Carbons (Ar-C) | 110 - 150 ppm | Signals for the ten carbons of the naphthalene ring system. oregonstate.edubhu.ac.in |

Ultrafast Time-Resolved UV-Vis and IR Spectroscopy

Ultrafast time-resolved spectroscopy operates on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales, making it a powerful technique for studying the highly transient species involved in chemical reactions. lbl.gov This methodology can be applied to investigate the formation of this compound from precursors or to monitor its rapid reactions.

By using a "pump" laser pulse to initiate a photochemical reaction (e.g., the decomposition of a naphthoyl azide) and a subsequent "probe" pulse (either UV-Vis or IR), researchers can track the appearance and disappearance of short-lived intermediates and excited states. researchgate.netnih.govvu.nl For instance, time-resolved IR spectroscopy can monitor the rapid formation of the characteristic isocyanate absorption band (~2270 cm⁻¹), providing direct kinetic data on the reaction pathway. Similarly, time-resolved UV-Vis can follow changes in the electronic states of the naphthalene chromophore throughout the reaction. rsc.org

Trace Analysis and Environmental Monitoring

Isocyanates are highly reactive and toxic compounds, necessitating sensitive analytical methods for their detection at trace levels in workplace and environmental samples. nih.gov The high reactivity of the isocyanate group is exploited in most analytical methods through a process called derivatization.

The standard approach for analyzing airborne isocyanates involves drawing a known volume of air through a sampling medium (e.g., an impinger or a coated filter) containing a derivatizing agent. google.comepa.gov This agent, typically a primary or secondary amine, reacts instantly with the isocyanate to form a stable urea derivative. nih.govrsc.org This process stabilizes the reactive analyte for subsequent analysis.

Several derivatizing reagents have been developed for this purpose, including:

1-(2-Methoxyphenyl)piperazine (MOPP)

1-(9-Anthracenylmethyl)piperazine (MAP) nih.govsigmaaldrich.com

9-(Methylaminomethyl)anthracene (MAMA) nih.gov

Tryptamine nih.gov

After derivatization, the stable urea product is analyzed, commonly by High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Detection is often achieved using a UV detector, as the naphthalene moiety of the derivative absorbs UV light. For enhanced sensitivity and selectivity, fluorescence or electrochemical detectors are employed, particularly when using derivatizing agents that impart fluorescent properties to the final product. nih.govnih.gov These methods can achieve detection limits in the micrograms per cubic meter (µg/m³) range, which is crucial for monitoring occupational exposure and ensuring environmental safety. nih.gov The analysis of isocyanates in indoor dust has also been explored using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov

Toxicological and Mechanistic Studies of 2 Naphthyl Isocyanate

Genotoxicity and DNA Adduct Formation

2-Naphthyl isocyanate (NIC) has been identified as a genotoxic agent that interacts with genetic material to form DNA adducts. When DNA is modified with this compound, it leads to the formation of lesions that can be recognized and processed by cellular repair mechanisms. The genotoxicity of these adducts has been demonstrated in studies using Escherichia coli strains. The survival of bacteriophage M13mp9, after its DNA was modified with NIC, was found to decrease as the number of adducts increased. This effect was more pronounced in bacterial strains deficient in the Uvr endonuclease repair system, suggesting that the DNA lesions caused by this compound are substrates for and can be removed by this repair pathway nih.gov.

The mutagenic potential of these lesions has also been investigated. In host cells where SOS functions were induced, the mutation frequency was enhanced by at least fourfold compared to non-induced cells when transfected with DNA containing approximately 100 adducts per molecule nih.gov. However, the mutagenic potency of the primary cytidine (B196190) lesion formed by this compound is considered to be lower than that of other known carcinogen adducts, such as the guanine-C8 adducts of 2-aminofluorene (B1664046) and 2-acetylaminofluorene (B57845) nih.gov.

The primary DNA adduct formed by the reaction of this compound with DNA has been characterized through enzymatic hydrolysis of modified DNA followed by reverse-phase high-performance liquid chromatography (HPLC) analysis. Studies on both calf thymus DNA and M13mp9 RF DNA modified with radiolabeled this compound consistently revealed a single major radioactive component nih.gov. This component was identified by co-chromatographing with an authentic standard as N4-(2-naphthyl-carbamoyl)-2'-deoxycytidine (NCdC) nih.gov. This indicates that this compound preferentially reacts with the exocyclic amino group of deoxycytidine residues in the DNA.

| Adduct Name | Abbreviation | Site of Formation |

| N4-(2-naphthyl-carbamoyl)-2'-deoxycytidine | NCdC | Exocyclic amino group of deoxycytidine |

DNA adducts resulting from aromatic isocyanates like this compound introduce a bulky group onto the nucleotide base. This bulky naphthyl group has the potential for strong stacking interactions within the DNA double helix, which could affect base pairing nih.govoup.comnih.gov. Despite the bulky nature of these adducts, kinetic analyses have shown that they are compatible with the action of DNA ligase and DNA polymerase, functioning as effectively as natural DNA bases nih.govoup.com.

It is suggested that these adduct lesions can adopt dual conformations. This conformational flexibility is dependent on the interplay between the stacking energy of the attached aromatic group and the energy of hydrogen bonding during base pairing nih.govoup.com. The adducts possess rotatable bonds that allow the orientation of the naphthyl group to change nih.govoup.com. This flexibility may enable a conformational switch that allows for replication to proceed without significant mutations oup.com. For instance, the naphthyl group can be positioned in an extrahelical conformation, which permits base pairing with a complementary guanine (B1146940) through hydrogen bonds oup.com. The orientation of the attached aromatic groups can also be influenced by interactions with minor groove binding molecules such as netropsin (B1678217) and distamycin nih.govoup.com.

Metabolic Pathways and Biotransformation

This compound can be formed in biological systems through the metabolic conversion of its corresponding isothiocyanate, 2-naphthyl isothiocyanate. This biotransformation is an oxidative process catalyzed by rat liver microsomes acs.orgnih.govnih.gov. The reaction is dependent on the presence of microsomes, NADPH, and oxygen, and is characterized as a cytochrome P-450-dependent oxidative desulfuration acs.orgnih.gov. The formation of this compound is confirmed by trapping it with 2-aminofluorene to form N-2-naphthyl-N'-2-fluorenylurea, or by its reaction with its own hydrolysis product, 2-aminonaphthalene, to yield N,N'-di-2-naphthylurea acs.orgnih.govnih.gov.

The involvement of cytochrome P-450 is supported by inhibition studies. The enzymatic activity is inhibited by carbon monoxide (CO), α-naphthoflavone, and flavone, which are known inhibitors of cytochrome P-450. In contrast, the activity is not inhibited by methimazole (B1676384) or paraoxon, indicating that flavin-containing monooxygenase or hydrolytic enzymes are not involved in this specific metabolic conversion nih.gov.

The enzymatic metabolism of 2-naphthyl isothiocyanate to this compound is subject to enzyme induction. The activity of enzymes responsible for this conversion can be significantly increased following exposure to various inducing agents acs.org. Studies have shown that treatment with inducers such as Aroclor 1254, β-naphthoflavone, isosafrole, and phenobarbital (B1680315) can enhance the metabolic conversion rate acs.org. In one study, the use of liver microsomes from rats pre-treated with Aroclor 1254 resulted in a more than 10-fold increase in the formation of urea (B33335) products, which are indicative of this compound production acs.orgnih.gov. Among the tested agents, Aroclor 1254 was found to be the most potent inducer for the enzymes metabolizing 2-naphthyl isothiocyanate under the specific experimental conditions acs.org.

| Inducing Agent | Effect on 2-Naphthyl Isothiocyanate Metabolism |

| Aroclor 1254 | Strong induction |

| β-Naphthoflavone | Induction |

| Isosafrole | Induction |

| Phenobarbital | Induction |

Mechanisms of Biological Interactions

The biological interactions of this compound are primarily driven by its electrophilic nature, which allows it to react with nucleophilic sites on cellular macromolecules, most notably DNA. The principal mechanism of its genotoxicity is the formation of covalent DNA adducts, specifically N4-(2-naphthyl-carbamoyl)-2'-deoxycytidine nih.gov. These bulky adducts are lesions in the DNA that can interfere with normal cellular processes.

A key aspect of their biological interaction is their recognition and processing by DNA repair systems, such as the Uvr endonuclease system in bacteria nih.gov. The ability of the cell to repair these lesions is a critical factor in mitigating the potential mutagenic consequences.

Furthermore, the conformational characteristics of the this compound-DNA adducts play a significant role in their biological impact. The adducts introduce a bulky, planar naphthyl group into the DNA structure nih.govoup.comnih.gov. However, due to rotational freedom, these adducts can adopt conformations that are still compatible with the enzymatic machinery of DNA replication and ligation nih.govoup.comoup.com. This suggests a mechanism where the adduct can exist in different orientations, one of which may allow for largely unhindered passage of DNA polymerase, thereby having a low mutagenic potential despite its size nih.govoup.com. The interaction of these adducts with minor groove-binding molecules further underscores the dynamic conformational nature of these lesions within the DNA helix nih.govoup.com.

Reactivity with Biomolecules (Proteins, DNA)

This compound is an aromatic isocyanate that exhibits reactivity towards essential biological macromolecules, a characteristic that underpins its toxicological profile. The isocyanate functional group (-NCO) is highly electrophilic and readily reacts with nucleophilic groups present in proteins and DNA. researchgate.netresearchgate.net

Reactivity with Proteins: The primary targets for isocyanates on proteins are the amine (-NH2) and hydroxyl (-OH) groups of amino acid residues. researchgate.net The reaction with amine groups, such as the epsilon-amino group of lysine, results in the formation of stable urea linkages. cdc.gov Reaction with hydroxyl groups, for instance on serine or threonine residues, forms urethane (B1682113) linkages. researchgate.net The reaction with amine groups is generally faster and more favorable under physiological conditions. cdc.gov These covalent modifications can alter the protein's structure and function, potentially leading to an immune response, as the modified protein may be recognized as a foreign antigen or hapten. cdc.govijomeh.eu

Reactivity with DNA: this compound has been shown to react with DNA, forming covalent adducts. oup.comnih.gov Studies involving the incubation of this compound with calf thymus DNA and M13mp9 RF DNA led to the identification of a primary adduct: N4-2-naphthylcarbamoyl-2'-deoxycytidine (NCdC). oup.comnih.gov The formation of this bulky adduct on a DNA base can disrupt the normal structure of the DNA helix. nih.gov While these lesions can affect chromosome structure, their ability to induce gene mutations appears to be relatively low compared to other DNA adducts. nih.govnih.gov However, the presence of these adducts can impair DNA replication, and their removal is often handled by cellular repair mechanisms like the Uvr endonuclease repair system. nih.gov The mutagenic potential of the NCdC adduct is considered lower than that of guanine-C8 adducts formed by compounds like 2-aminofluorene. nih.gov

Table 1: Reactivity of this compound with Biomolecules

| Biomolecule | Reactive Site | Product | Consequence |

|---|---|---|---|

| Proteins | Amine groups (e.g., Lysine) | Urea linkage | Altered protein structure/function, potential immunogenicity |

| Hydroxyl groups (e.g., Serine) | Urethane linkage | Altered protein structure/function | |

| DNA | Exocyclic amino group of 2'-deoxycytidine | N4-2-naphthylcarbamoyl-2'-deoxycytidine (NCdC) | Formation of bulky DNA adducts, potential disruption of DNA replication |

Cholangiolitic Hepatotoxicity Studies

While direct studies on the cholangiolitic hepatotoxicity of this compound are not extensively detailed in the provided search results, its metabolic relationship with α-naphthylisothiocyanate (ANIT) provides significant insights. This compound is a known oxidative metabolite of 2-naphthyl isothiocyanate, which is catalyzed by rat liver microsomes. ANIT is a well-established model compound for inducing cholestatic liver injury, specifically periportal cholangiolitic hepatopathy in rats. nih.gov

The hepatotoxicity induced by ANIT is characterized by inflammation and is dependent on the presence of blood neutrophils. nih.gov Studies have also implicated the involvement of platelets in the expression of ANIT-induced liver injury. nih.gov A reduction in the number of circulating platelets was associated with a decrease in ANIT-induced increases in plasma alanine (B10760859) aminotransferase (ALT) activity and bilirubin (B190676) concentration, which are markers of liver damage and cholestasis, respectively. nih.gov However, this reduction in platelets did not affect the increase in plasma gamma-glutamyltransferase (GGT), a marker for biliary epithelial cell injury. nih.gov

Given that this compound is a metabolite of ANIT, it is plausible that it may play a role in the cascade of events leading to liver injury. The formation of reactive metabolites is a key mechanism in many forms of drug- and chemical-induced liver injury. researchgate.netresearchgate.net These reactive species can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death. researchgate.netresearchgate.net

Table 2: Key Findings in ANIT-Induced Hepatotoxicity Studies

| Study Parameter | Observation | Implication |

|---|---|---|

| Pathological Feature | Periportal cholangiolitic hepatopathy | Damage to bile ducts and surrounding liver tissue |

| Inflammatory Mediators | Neutrophils, Platelets | Inflammation is a key component of the toxic response |

| Biomarkers of Injury | Increased ALT, GGT, and Bilirubin | Indication of hepatocellular injury and cholestasis |

| Role of Metabolites | This compound is a metabolite of ANIT | Suggests potential involvement of the isocyanate in the toxic mechanism |

Formation as a Pyrolysis Product

Isocyanates, including aromatic isocyanates, can be generated as thermal degradation products from nitrogen-containing polymeric materials, such as polyurethanes. diva-portal.orgresearchgate.net The pyrolysis of these materials, which can occur during processes like welding of pre-insulated pipes (B44673) or the burning of polyurethane-based products like car paints, leads to the breakdown of the polymer structure and the release of various volatile compounds, including isocyanates. diva-portal.orgresearchgate.net The specific types and yields of isocyanates formed depend on factors such as the degradation temperature, the presence of oxygen (oxidative or inert atmosphere), and the specific composition of the polyurethane. researchgate.net

Studies on the thermal degradation of polyurethane foam have shown that at lower temperatures, diisocyanates are the predominant products, while at higher temperatures (e.g., 850 °C), monoisocyanates and isocyanic acid become more significant due to the thermal cracking of the larger diisocyanate molecules. researchgate.net

Mechanistic Pathways of Formation from Biomass Materials

The pyrolysis of biomass is a thermochemical conversion process that breaks down organic matter in the absence of oxygen to produce bio-oil, biochar, and syngas. nexanteca.comtno.nl Lignocellulosic biomass is composed of cellulose, hemicellulose, and lignin. tno.nl The thermal degradation of these components leads to a complex mixture of organic compounds in the resulting bio-oil. tno.nl

While the formation of various oxygenated compounds from biomass pyrolysis is well-documented, the specific pathways leading to the formation of aromatic isocyanates like this compound are not explicitly detailed in the provided search results. The formation of nitrogen-containing compounds during pyrolysis typically requires a nitrogen source within the biomass itself or from external sources. The thermal degradation of nitrogen-containing polymers within biomass or the reaction of pyrolysis intermediates with nitrogenous compounds could potentially lead to the formation of isocyanates, though the specific precursors and reaction mechanisms for this compound are not specified.

Implications for Occupational Health and Safety Research

The potential for worker exposure to isocyanates, including this compound, is a significant concern in occupational health and safety. nih.govosha.govcdc.gov Isocyanates are recognized as potent sensitizers and a leading cause of occupational asthma worldwide. nih.govnih.gov Exposure can occur through both inhalation and dermal contact. cdc.govnih.gov

Respiratory Irritation and Sensitization Mechanisms

Inhalation of isocyanates can cause irritation of the mucous membranes of the respiratory tract, leading to symptoms such as coughing, chest tightness, and difficulty breathing. osha.govcdc.gov More significantly, isocyanates are well-known respiratory sensitizers. nih.govaiha.org The process of sensitization involves an initial exposure (induction phase) where the immune system develops a hypersensitivity to the chemical. aiha.org Subsequent exposure, even to very low concentrations, can then trigger an allergic response (elicitation phase), leading to occupational asthma. aiha.org